N-[2-(7-methoxynaphthalen-1-yl)ethyl]-4-methylbenzamide

Lipophilicity Drug Design ADME Prediction

N-[2-(7-methoxynaphthalen-1-yl)ethyl]-4-methylbenzamide (CAS 138112-88-6) is a synthetic benzamide derivative with the molecular formula C21H21NO2 and a molecular weight of 319.40 g/mol. It is structurally characterized by a 7-methoxynaphthalene moiety linked via an ethyl spacer to a 4-methylbenzamide group.

Molecular Formula C21H21NO2
Molecular Weight 319.4 g/mol
CAS No. 138112-88-6
Cat. No. B139763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(7-methoxynaphthalen-1-yl)ethyl]-4-methylbenzamide
CAS138112-88-6
SynonymsN-[2-(7-methoxynaphthalen-1-yl)ethyl]-4-methyl-benzamide
Molecular FormulaC21H21NO2
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NCCC2=CC=CC3=C2C=C(C=C3)OC
InChIInChI=1S/C21H21NO2/c1-15-6-8-18(9-7-15)21(23)22-13-12-17-5-3-4-16-10-11-19(24-2)14-20(16)17/h3-11,14H,12-13H2,1-2H3,(H,22,23)
InChIKeyKQOJUTRDSPSFQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(7-Methoxynaphthalen-1-yl)ethyl]-4-methylbenzamide (CAS 138112-88-6): Structural Baseline and Procurement Context


N-[2-(7-methoxynaphthalen-1-yl)ethyl]-4-methylbenzamide (CAS 138112-88-6) is a synthetic benzamide derivative with the molecular formula C21H21NO2 and a molecular weight of 319.40 g/mol . It is structurally characterized by a 7-methoxynaphthalene moiety linked via an ethyl spacer to a 4-methylbenzamide group . The compound is primarily available as a high-purity research chemical (≥97–98%) from specialty vendors for pharmaceutical R&D and quality control applications , and it belongs to a broader class of N-naphthylethyl amides investigated as melatonin receptor ligands [1].

Why N-[2-(7-Methoxynaphthalen-1-yl)ethyl]-4-methylbenzamide Cannot Be Substituted by Generic In-Class Compounds


Substitution within the N-naphthylethyl amide class is precluded by the critical influence of the N-acyl substituent on receptor binding affinity and selectivity. The compound's 4-methylbenzamide group differentiates it from the unsubstituted benzamide (CAS 138112-87-5), which has a lower computed XLogP3-AA of 4.4 versus the target compound's 4.7 [1][2]. This lipophilicity shift, driven by the para-methyl substituent, directly affects membrane permeability and pharmacokinetic behavior [1]. In the structurally related melatonin receptor ligand series, even minor modifications to the amide substituent—such as the change from acetamide (as in agomelatine) to benzamide—are known to produce divergent MT1/MT2 binding profiles and functional activity [3], making generic interchange scientifically unsound.

Quantitative Differentiation Evidence for N-[2-(7-Methoxynaphthalen-1-yl)ethyl]-4-methylbenzamide (CAS 138112-88-6)


Computed Lipophilicity (XLogP) Comparison: 4-Methylbenzamide vs. Unsubstituted Benzamide

The target compound exhibits a higher computed lipophilicity (XLogP = 4.7) compared to the unsubstituted benzamide analog N-[2-(7-methoxynaphthalen-1-yl)ethyl]benzamide (XLogP3-AA = 4.4) [1][2]. This difference is attributable to the para-methyl group on the benzamide ring. For CNS-targeted melatonin receptor ligands, increased lipophilicity within this range is correlated with enhanced blood-brain barrier penetration, a critical parameter for selection when central target engagement is required [3].

Lipophilicity Drug Design ADME Prediction

Physicochemical Property Differentiation: Molecular Weight and Topological Polar Surface Area (TPSA)

The target compound (MW = 319.40 g/mol; TPSA = 38.3 Ų) is differentiated from agomelatine (MW = 243.30 g/mol; TPSA = 38.3 Ų) and the unsubstituted benzamide analog (MW = 305.4 g/mol) by its higher molecular weight, while maintaining the same TPSA [1][2]. The increased molecular weight, derived from the 4-methylbenzamide substituent, shifts the compound into a higher property space that can alter its absorption and distribution profile without sacrificing the low TPSA associated with good CNS penetration.

Physicochemical Properties Drug-likeness Oral Bioavailability

Purity and Quality Control Specifications: Vendor-Defined Product Differentiation

The target compound is available from specialty vendors at a certified purity of ≥97–98% (NLT 98% per MolCore), supported by ISO-compliant quality systems for pharmaceutical R&D . In contrast, the unsubstituted benzamide analog (CAS 138112-87-5) is primarily listed in public databases without equivalent commercial purity guarantees from the same vendors [1]. For procurement decisions where defined purity is a prerequisite for reproducible biological assays, this documentation trail provides a verifiable selection criterion.

Chemical Purity Quality Control Procurement Specifications

Recommended Application Scenarios for N-[2-(7-Methoxynaphthalen-1-yl)ethyl]-4-methylbenzamide (CAS 138112-88-6) Based on Differentiated Evidence


CNS Drug Discovery Programs Requiring Enhanced Lipophilicity Over Unsubstituted Benzamide Analogs

The compound's higher XLogP (4.7 vs. 4.4 for the unsubstituted benzamide) makes it a preferred candidate scaffold when a project's lead optimization phase demands improved blood-brain barrier penetration without altering the core naphthylethyl amide pharmacophore [1]. This differentiation is grounded in the computed property data and established medicinal chemistry principles for CNS drug design [1].

Structure-Activity Relationship (SAR) Studies on Melatonin Receptor Subtype Selectivity

The 4-methylbenzamide substituent represents a defined structural perturbation relative to agomelatine (acetamide) and the unsubstituted benzamide. The patent literature on N-(substituted naphthyl-ethyl) amides explicitly claims their utility as melatonin receptor agonists and 5-HT2C antagonists, with the amide substituent being a key variable for tuning receptor selectivity [2]. This compound can serve as a comparator tool in SAR panels exploring the effect of para-substituted benzamides on MT1/MT2 binding.

Reproducible In Vitro Pharmacology Requiring Certified High-Purity Research Material

For laboratories conducting radioligand binding assays or functional cAMP assays on melatonin or trace amine-associated receptors, the availability of the compound with a vendor-certified purity of ≥97% reduces the risk of confounding results from impurities. This is a practical procurement advantage over the unsubstituted benzamide analog, for which equivalent purity documentation is not readily available from the same supplier base .

Quote Request

Request a Quote for N-[2-(7-methoxynaphthalen-1-yl)ethyl]-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.